molecular formula C7H5N3O B6282434 4-cyanopyridine-2-carboxamide CAS No. 54089-05-3

4-cyanopyridine-2-carboxamide

Cat. No.: B6282434
CAS No.: 54089-05-3
M. Wt: 147.1
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Description

4-Cyanopyridine-2-carboxamide is a chemical compound of interest in scientific research and development. While specific studies on this exact molecule are not covered in the search results, related cyanopyridine derivatives are recognized for their utility in various research fields. For instance, 4-cyanopyridine is commonly used as a co-former in pharmaceutical co-crystal engineering, a technique aimed at improving the physical properties of active pharmaceutical ingredients (APIs) . The cyanopyridine moiety serves as a valuable building block in organic synthesis and materials science. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with care, consulting available safety data before use. Please note that detailed information on the specific applications, research value, and mechanism of action for this compound is not available in the current search results. Researchers are advised to consult specialized chemical databases and scientific literature for more comprehensive data.

Properties

CAS No.

54089-05-3

Molecular Formula

C7H5N3O

Molecular Weight

147.1

Purity

95

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways of 4 Cyanopyridine 2 Carboxamide

Retrosynthetic Analysis for 4-Cyanopyridine-2-carboxamide

Retrosynthetic analysis of this compound identifies several logical bond disconnections that form the basis for potential synthetic routes. The primary disconnections involve the two functional groups on the pyridine (B92270) ring: the carboxamide at the C2 position and the cyano group at the C4 position.

C-2 Carboxamide Disconnection: The most straightforward disconnection is the hydrolysis of the carboxamide group, leading back to a carboxylic acid precursor, 4-cyanopyridine-2-carboxylic acid . This acid can then be conceptually derived from the hydrolysis of a nitrile at the C2 position, suggesting 2,4-dicyanopyridine as a key intermediate. Alternatively, the carboxylic acid could be formed via oxidation of a corresponding alcohol or methyl group.

C-4 Cyano Group Disconnection: The cyano group can be retrosynthetically disconnected to a halide (e.g., 4-bromopyridine (B75155) or 4-chloropyridine) via a nucleophilic substitution pathway, or to an amine via a Sandmeyer-type reaction. This suggests precursors like 2-carboxamide-4-halopyridine .

Pyridine Ring Formation: A more fundamental disconnection involves breaking the pyridine ring itself. This leads to acyclic precursors that can be assembled in a convergent manner, characteristic of multi-component reaction strategies. This approach would construct the substituted pyridine core in a single step from simple, readily available building blocks.

These retrosynthetic pathways highlight the main strategies for synthesizing this compound: functional group interconversion on a pre-existing pyridine ring or the de novo construction of the heterocyclic system.

Precursor Design and Availability in the Synthesis of this compound

Key precursors can be categorized based on the retrosynthetic analysis:

4-Substituted Pyridines: 4-Cyanopyridine (B195900) is a commercially available and widely used precursor. sfdchem.comchemicalbook.com It can be synthesized via the ammoxidation of 4-methylpyridine. sfdchem.comchemicalbook.com This precursor requires the introduction of a carboxamide group at the C2 position. Other 4-substituted pyridines, such as 4-chloropyridine, also serve as valuable starting points.

2-Substituted Pyridines: Starting with a pyridine already functionalized at the C2 position, such as picolinamide (B142947) (pyridine-2-carboxamide) or 2-cyanopyridine (B140075) , is another viable strategy. This approach necessitates the selective introduction of a cyano group at the C4 position.

Di-substituted Pyridines: Precursors like 2-chloro-4-cyanopyridine or 4-chloro-2-cyanopyridine offer a direct route where the remaining functional group is installed via substitution or transformation. chemicalbook.commdpi.com For example, 4-chloro-pyridine-2-carbonitrile can be synthesized from 4-chloropyridine-2-carboxamide. chemicalbook.com

Acyclic Precursors: For multi-component strategies, simple and inexpensive acyclic molecules are employed. These include aldehydes, ketones, ammonia (B1221849) sources (e.g., ammonium (B1175870) acetate), and compounds containing active methylene (B1212753) groups like cyanoacetamide or ethyl cyanoacetate , which can serve as precursors for both the cyano and carboxamide functionalities upon cyclization. acs.org

The availability and cost of these precursors are summarized in the table below.

PrecursorCAS NumberGeneral AvailabilityRole in Synthesis
4-Cyanopyridine100-48-1Commercially availableStarting material for C2-functionalization
Picolinamide1452-77-3Commercially availableStarting material for C4-cyanation
2-Cyanopyridine100-70-9Commercially availablePrecursor for C2-carboxamide and C4-cyanation
4-Chloropyridine626-61-9Available (as HCl salt)Starting material for C2 and C4 functionalization
Cyanoacetamide107-91-5Commercially availableBuilding block in multi-component reactions
Ammonium Acetate (B1210297)631-61-8Commercially availableNitrogen source in multi-component reactions

Established Synthetic Routes to this compound and its Analogues

Several synthetic methodologies have been established for the synthesis of substituted pyridines, which can be adapted to produce this compound and its analogues.

Pathways Involving Nitrile Hydration and Related Reactions

One of the most direct conceptual routes to a carboxamide is the hydration of a nitrile. This pathway can be applied in two main ways for the target molecule:

Selective Hydration of 2,4-Dicyanopyridine: This route involves the synthesis of 2,4-dicyanopyridine followed by the selective hydration of the nitrile group at the C2 position. The challenge lies in achieving regioselectivity, as both nitrile groups are susceptible to hydrolysis. Kinetic studies on the hydrolysis of cyanopyridines in high-temperature water show that the rate of hydrolysis is dependent on the substituent's position, suggesting that differential reactivity can be exploited under controlled conditions. researchgate.net The reaction is typically catalyzed by acid or base, proceeding through an imidate intermediate that tautomerizes to the more stable amide. youtube.com

Amidation of 4-Cyanopyridine-2-carboxylic acid: A more controlled approach involves the synthesis of 4-cyanopyridine-2-carboxylic acid, which is then converted to the target carboxamide. The carboxylic acid can be obtained from 2,4-dicyanopyridine via complete hydrolysis of the C2-nitrile and selective retention of the C4-nitrile, or through other functionalization strategies. The subsequent amidation of the carboxylic acid is a standard transformation, often achieved via an activated intermediate such as an acyl chloride or by using peptide coupling reagents.

Pyridine Ring Functionalization Strategies for this compound Synthesis

Building upon a pre-formed pyridine ring is a common and versatile strategy. The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic and radical attack, particularly at the C2, C4, and C6 positions. researchgate.net

Functionalization of 4-Cyanopyridine: Starting with 4-cyanopyridine, the task is to introduce a carboxamide group at the C2 position. Direct C-H functionalization methods, such as the Minisci reaction, are powerful tools for this purpose. nih.gov A carbamoyl (B1232498) radical, generated from formamide (B127407) or a related source, can attack the protonated pyridine ring, leading to the desired C2-substituted product. The presence of the cyano group at C4 directs the incoming radical primarily to the C2 position. nih.gov

Functionalization via Halopyridine Intermediates: Syntheses often proceed through halo-pyridine intermediates. For instance, starting with 2-chloro-4-cyanopyridine, the chloro group can be subjected to transformations to yield the carboxamide. mdpi.com This could involve palladium-catalyzed carbonylation followed by amination or direct conversion under specific conditions. Conversely, one could start with 4-chloro-2-cyanopyridine and convert the C2-cyano group to a carboxamide via hydration, while the C4-chloro group is later converted to the target cyano group.

Multi-Component Reactions Leading to this compound Scaffolds

Multi-component reactions (MCRs) offer a highly efficient route to complex molecules like substituted pyridines from simple, acyclic precursors in a single pot. acs.orgpreprints.org These reactions are prized for their atom economy and operational simplicity.

A general approach for synthesizing a this compound scaffold would involve a variation of the Hantzsch pyridine synthesis or related MCRs. A plausible MCR could involve the condensation of:

An aldehyde.

An active methylene nitrile, such as malononitrile or cyanoacetamide , to provide the C3 and C4 atoms and their respective functional groups.

A β-ketoamide or a similar 1,3-dicarbonyl equivalent to provide the C5, C6, and C2 atoms.

An ammonia source, like ammonium acetate , to provide the nitrogen atom of the pyridine ring.

For example, a one-pot reaction of an aldehyde, cyanoacetamide, and a suitable ketone derivative in the presence of ammonium acetate can lead to the formation of highly substituted 3-cyanopyridine (B1664610) derivatives. acs.org While a direct MCR to this compound is not explicitly detailed, the principles of MCRs allow for the rational design of such a convergent synthesis by carefully selecting the starting components. preprints.orgbeilstein-journals.org

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and controlling product outcomes.

Mechanism of Nitrile Hydration: The hydrolysis of a nitrile to a carboxamide under acidic conditions begins with the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom. A water molecule then acts as a nucleophile, attacking the carbon to form a protonated imidic acid. Tautomerization of this intermediate leads to the final amide product. youtube.com Kinetic studies have shown that this hydrolysis follows first-order kinetics, with the activation energy being influenced by the electronic effects of other substituents on the pyridine ring. researchgate.net

Mechanism of Minisci-type Carbamoylation: In a Minisci-type reaction, a carbamoyl radical (•CONH₂) is first generated, typically by the oxidation of formamide. This electrophilic radical then adds to an electron-deficient aromatic ring, such as a protonated pyridine. For 4-cyanopyridine, the attack occurs preferentially at the C2 position. The resulting radical cation intermediate is then oxidized and deprotonated to rearomatize, yielding the 2-substituted pyridine product. nih.gov

Mechanism of Multi-Component Reactions: The mechanism of MCRs for pyridine synthesis is typically a stepwise cascade of classical reactions. For instance, a plausible mechanism for a pyridine synthesis involving an aldehyde, cyanoacetamide, and a ketone might start with a Knoevenagel condensation between the aldehyde and cyanoacetamide. mdpi.com This is followed by a Michael addition of the enolate derived from the ketone. The resulting adduct then undergoes cyclization via attack of the amide nitrogen onto a carbonyl group, followed by dehydration and oxidation/aromatization to furnish the final pyridine ring. mdpi.com

Reaction Mechanism Elucidation via Intermediate Isolation and Characterization

The conversion of a nitrile, such as the 4-cyano group on a pyridine ring, into a carboxamide proceeds through a well-established nucleophilic addition mechanism. While specific intermediate isolation for this compound synthesis is sparsely reported, the mechanism can be inferred from extensive studies on nitrile hydrolysis and related reactions.

The reaction is initiated by the nucleophilic attack of a water molecule or a hydroxide (B78521) ion on the electrophilic carbon atom of the cyano group. This step leads to the formation of a transient imidate intermediate. In a proposed mechanism for the reaction of 2-cyanopyridine derivatives with thiols, a similar nucleophilic addition results in a thioimidate intermediate, which is a key step in the subsequent cyclization. nih.gov By analogy, in water-based hydrolysis, the initial adduct rapidly tautomerizes to the more stable amide.

Studies on the hydrolysis of cyanopyridines in high-temperature water confirm that pyridinecarboxamides are formed as intermediate products during the more extensive hydrolysis to picolinic acids (pyridine carboxylic acids). researchgate.net This observation solidifies the role of the carboxamide as a key, albeit sometimes transient, species along the reaction pathway from nitrile to carboxylic acid. The challenge in synthesis lies in stopping the reaction at the amide stage without further hydrolysis.

Kinetic Studies of Synthetic Pathways to this compound

Kinetic analysis of the hydrolysis of cyanopyridines provides critical insights into the reaction rates and the conditions required to selectively form the carboxamide. A detailed study on the hydrolysis of 2-, 3-, and 4-cyanopyridine in high-temperature water (190–250 °C) has been conducted, revealing first-order kinetics for these reactions. researchgate.net

The data shows that the conversion of 4-cyanopyridine to 4-pyridinecarboxamide has a significantly lower activation energy than the subsequent hydrolysis of the amide to the corresponding carboxylic acid. This kinetic difference is fundamental to developing a synthetic strategy that favors the accumulation of the carboxamide product.

Reaction StepReactantProductActivation Energy (Ea)
Step 1: Nitrile Hydrolysis4-Cyanopyridine4-Pyridinecarboxamide40.3 kJ/mol
Step 2: Amide Hydrolysis4-PyridinecarboxamideIsonicotinic Acid61.4 ± 1.8 kJ/mol

This table presents kinetic data for the consecutive hydrolysis of 4-cyanopyridine. The data is sourced from reference researchgate.net.

Optimization Strategies for this compound Synthesis

Optimizing the synthesis of this compound focuses on maximizing yield and purity by carefully controlling reaction conditions and preventing the formation of byproducts, most notably the corresponding carboxylic acid.

Reaction Condition Optimization (e.g., solvent, temperature, pressure, catalysis)

The choice of solvent, temperature, pressure, and catalyst is paramount for controlling the selective hydrolysis of the nitrile.

Solvent and Temperature: High-temperature water has been shown to be an effective medium for nitrile hydrolysis. researchgate.net The reaction kinetics are highly temperature-dependent, following the Arrhenius behavior. researchgate.net By selecting an appropriate temperature, the rate of amide formation can be maximized while minimizing the rate of its subsequent hydrolysis.

Catalysis: The hydration of nitriles to amides can be effectively promoted by various catalysts. Heterogeneous catalysts, such as metal oxides, are particularly attractive due to their ease of separation and potential for reuse. researchgate.net Cerium oxide (CeO₂) has been identified as a highly active and selective catalyst for the hydration of a wide range of nitriles to their corresponding amides. researchgate.net In some cases, ceria-based catalysts have been used at temperatures around 160°C for the synthesis of other pyridine carboxamides. researchgate.net Palladium-catalyzed coupling reactions have also been proposed as a potential route for analogous compounds. vulcanchem.com

ParameterConditionRationale/EffectReference
CatalystCerium Oxide (CeO₂)Acts as an effective and reusable heterogeneous catalyst, promoting selective hydration of nitriles to amides. researchgate.net
Temperature190–250 °C (in water)Controls reaction rate based on Arrhenius behavior; allows for selective formation of amide over carboxylic acid. researchgate.net
SolventWaterActs as both reactant and a green solvent, facilitating the reaction under high-temperature conditions. researchgate.net
Pressure8 MPaMaintains water in the liquid phase at high temperatures, ensuring a consistent reaction medium. researchgate.net

This table summarizes optimized reaction conditions for the synthesis of pyridine carboxamides from the corresponding nitriles.

Yield Enhancement and Purity Improvement Protocols

Enhancing yield and purity is directly linked to the kinetic and mechanistic understanding of the reaction. The primary challenge is preventing the over-hydrolysis of the desired carboxamide to the carboxylic acid. vulcanchem.com

Protocols for yield enhancement would involve:

Careful control of reaction time: Based on the kinetic data, the reaction can be stopped before significant conversion to the carboxylic acid occurs.

Limiting the amount of water: The concentration of water can be a controlling factor, as an excess would favor the complete hydrolysis to the carboxylic acid. researchgate.net

pH control: The hydrolysis of nitriles can be catalyzed by both acid and base. Maintaining a neutral or near-neutral pH, where possible, can help to slow the rate of the second hydrolysis step (amide to acid), which is often more sensitive to pH changes.

Green Chemistry Principles in this compound Production

The application of green chemistry principles to the synthesis of fine chemicals is a major focus of modern chemical research. researchgate.netresearchgate.net This involves the development of processes that reduce waste, use less hazardous materials, and are more energy-efficient.

Development of Environmentally Benign Solvents and Reagents

A key tenet of green chemistry is the use of safer solvents and auxiliaries. carloerbareagents.com

Water as a Green Solvent: Water is an ideal green solvent as it is non-toxic, inexpensive, and non-flammable. Its use as both a reagent and solvent in the high-temperature hydrolysis of cyanopyridines is a prime example of a green synthetic approach. researchgate.netmdpi.com Studies on other multicomponent reactions have demonstrated that using water as a solvent can lead to high yields and simplified product isolation. rsc.orgnih.gov

Alternative Green Solvents: For reactions where water may not be suitable, a range of greener alternative solvents have been developed. These include 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl methyl ether (CPME), which offer advantages such as greater stability and lower peroxide formation compared to traditional ether solvents like THF or Dioxane. carloerbareagents.com

Energy Efficiency: Techniques such as microwave-assisted synthesis are being explored as a green chemistry tool. acs.org Microwave heating can often lead to dramatically reduced reaction times and increased yields, thereby improving energy efficiency compared to conventional heating methods. acs.org

Atom Economy and Waste Reduction in Synthesis

The principles of green chemistry, particularly atom economy and waste reduction, are central to the development of modern synthetic routes for this compound. nih.govrsc.org The goal is to design processes that maximize the incorporation of reactant atoms into the final product and minimize the generation of waste. rsc.org

Atom Economy

Atom Economy (AE) is a measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants. Catalytic hydration of 2,4-dicyanopyridine to this compound is an inherently atom-economical process, as it is an addition reaction where a molecule of water is incorporated into the starting material. In theory, this reaction can approach 100% atom economy. In contrast, classical methods that use stoichiometric reagents, such as those for converting carboxylic acids to amides via an acyl chloride intermediate, often have poor atom economy due to the formation of byproducts. researchgate.net

Waste Reduction and Catalysis

The choice of catalyst and reaction conditions plays a crucial role in waste reduction. The environmental impact of a process can be quantified by metrics like the E-Factor, which is the ratio of the mass of waste to the mass of product. nih.gov

Green Solvents: Employing environmentally benign solvents, with water being the ideal choice, is another cornerstone of green synthesis. bohrium.com Many modern catalytic systems for nitrile hydration and multicomponent reactions are designed to be effective in aqueous media. researchgate.netrsc.org This avoids the use of volatile organic compounds (VOCs), which are often toxic and difficult to contain.

One-Pot and Multicomponent Reactions: As mentioned, MCRs are intrinsically green as they reduce the number of separate reaction and purification steps, thereby saving time, energy, and materials, and preventing the waste associated with each step. rsc.orgresearchgate.net

The following table provides a conceptual comparison of different synthetic approaches based on green chemistry principles.

Synthetic StrategyKey Reagents/CatalystsAtom EconomyWaste GenerationKey Advantages
Catalytic Hydration 2,4-Dicyanopyridine, Water, Heterogeneous Catalyst (e.g., CeO₂, NiO) google.comresearchgate.netHighLow (catalyst is recyclable)High selectivity, catalyst reusability, use of water as a reactant. google.comrsc.org
Amidation of Carboxylic Acid 4-Cyanopyridine-2-carboxylic acid, Thionyl Chloride, Ammonia researchgate.netLowHigh (stoichiometric byproducts)Utilizes a readily available precursor. biosynth.com
Multicomponent Reaction Aldehyde, Ketone, Malononitrile, Ammonium Acetate bohrium.comHighLowHigh efficiency, operational simplicity, reduced process steps. rsc.orgresearchgate.net

This focus on sustainable methodologies ensures that the production of specialized chemicals like this compound aligns with modern standards of environmental responsibility.

Advanced Spectroscopic and Analytical Investigations of this compound

Following a comprehensive review of available scientific literature, it has been determined that there is a significant lack of specific published research focusing solely on the compound This compound . The existing body of work primarily investigates its isomers, such as 5-cyanopyridine-2-carboxamide, or related molecules where the 4-cyanopyridine or pyridine-2-carboxamide moieties are part of larger, more complex structures, often as ligands in metal complexes or as substituents on other molecular frameworks.

For instance, extensive research is available on derivatives like N-substituted-5-cyanopyridine-2-carboxamides, which have been studied for their role as BACE1 inhibitors. rcsb.orgpdbj.orgwwpdb.org Similarly, the spectroscopic and structural properties of 4-cyanopyridine itself, and its use in coordination polymers and metal complexes, have been thoroughly documented. chemicalbook.comresearchgate.netiucr.orga2bchem.comcdnsciencepub.comnih.gov There are also studies on various pyridine-2-carboxamide derivatives and their hydrogen bonding behaviors. However, detailed analytical data—including Nuclear Magnetic Resonance (NMR), vibrational spectroscopy (Infrared and Raman), and X-ray diffraction (XRD)—specifically for the isolated compound this compound is not present in the surveyed literature.

Consequently, it is not possible to construct an article that adheres to the requested detailed outline for this compound without resorting to speculation or improperly extrapolating data from related but chemically distinct compounds. The generation of scientifically accurate content for each specified subsection requires experimental data that does not appear to be publicly available at this time.

To provide a scientifically sound and accurate article, published experimental results for the specific compound are necessary.

Advanced Spectroscopic and Analytical Investigations of 4 Cyanopyridine 2 Carboxamide

X-ray Diffraction (XRD) for Solid-State Structure Determination

Single Crystal X-ray Diffraction for Precise Molecular Geometry and Crystal Packing

Single-crystal X-ray diffraction is an unparalleled technique for determining the three-dimensional structure of molecules with high precision. unl.pt This method provides detailed information about bond lengths, bond angles, and torsion angles, which are crucial for understanding the molecule's conformation and reactivity. unl.pt

In the case of 4-cyanopyridine (B195900) derivatives, single-crystal X-ray diffraction studies have been instrumental in characterizing their molecular geometry. For instance, in a copper(II) complex containing 4-cyanopyridine, the two copper centers are bridged by four caprylato ligands, with the 4-cyanopyridine ligands occupying the apical positions. researchtrend.net The geometry around each copper(II) atom is a distorted square pyramid. researchtrend.net The crystal structure is further stabilized by C−H···O and C−H···N hydrogen bonds, forming a three-dimensional supramolecular network. researchtrend.net

The precision of modern single-crystal X-ray diffraction, often using CCD data, allows for the refinement of all atoms with anisotropic displacement parameters, leading to highly accurate bond lengths, angles, and intermolecular distances. d-nb.info

Table 1: Selected Crystallographic Data for a 4-Cyanopyridine Containing Compound

ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)Not specified
b (Å)Not specified
c (Å)Not specified
α (°)78.826 (3)
β (°)87.470 (3)
γ (°)78.887 (3)
V (ų)1224.72 (9)
Z3
D_c (g/cm³)1.635

Data from a study on a copper(II) caprylate complex with 4-cyanopyridine. researchtrend.net

Powder X-ray Diffraction for Phase Identification and Polymorphism

Powder X-ray diffraction (PXRD) is a fundamental technique for identifying crystalline phases and studying polymorphism. rigaku.comncl.ac.uk Polymorphism, the ability of a substance to exist in multiple crystal structures, is a critical aspect of materials science and pharmaceuticals, as different polymorphs can exhibit distinct physical properties. rigaku.comucl.ac.uk

PXRD is particularly useful for distinguishing between different polymorphic forms of a compound, as each form will produce a unique diffraction pattern. rigaku.com This technique can be used to identify known polymorphs by comparing the experimental pattern to a database of standard patterns. rigaku.comncl.ac.uk It can also be used to detect phase transformations induced by external factors like temperature or humidity. rigaku.com

In the context of cyanopyridine-containing compounds, PXRD has been used to identify different phases and to study phase transitions. For example, it has been used to characterize coordination polymers of transition metals with 4-cyanopyridine, revealing the existence of different polymeric chains and even two polymorphs (triclinic and monoclinic) for one of the compounds. researchgate.net Furthermore, PXRD has been employed to analyze the products of high-temperature reactions and to identify elusive polymorphic forms that are not accessible under ambient conditions. researchgate.net

Analysis of Intermolecular Interactions and Supramolecular Synthons in the Solid State

The arrangement of molecules in a crystal is governed by a complex interplay of intermolecular interactions, such as hydrogen bonds and π-π stacking. d-nb.info The study of these interactions and the recurring motifs they form, known as supramolecular synthons, is a cornerstone of crystal engineering. ucl.ac.ukcore.ac.uk

In the solid state, 4-cyanopyridine derivatives participate in various intermolecular interactions. The nitrogen atom of the pyridine (B92270) ring and the cyano group can act as hydrogen bond acceptors. For instance, in a cocrystal with 4,4'-biphenol, O−H···N(pyridine) supramolecular heterosynthons are the dominant interaction, favored over potential O−H···N(cyano) interactions. acs.org

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. scielo.org.co The molecular ion peak in a mass spectrum provides the molecular weight of the analyte. libretexts.org

The fragmentation of a molecule in the mass spectrometer is often predictable and depends on the functional groups present. libretexts.org For example, primary amides often show a base peak resulting from a McLafferty rearrangement, while aromatic compounds tend to exhibit strong molecular ion peaks due to their stable structures. libretexts.org The fragmentation pattern serves as a fingerprint for the compound, aiding in its identification.

High-Resolution Mass Spectrometry for Elemental Composition

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within 0.001 atomic mass units. nih.govresearchgate.net This high level of accuracy allows for the unambiguous determination of the elemental composition of a molecule. nih.govresearchgate.net By comparing the measured accurate mass to the theoretical masses of possible elemental formulas, the correct formula can be identified. spectroscopyonline.com

HRMS is particularly valuable for the analysis of small molecules up to approximately 400 Da, where it can simultaneously determine the elemental compositions of thousands of chemical components in a complex mixture. nih.gov The enhanced resolution of HRMS instruments also allows for the generation of clear fragmentation patterns, which further aids in chemical formula prediction and database comparison. researchgate.net

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Reaction Monitoring

Tandem mass spectrometry, or MS/MS, is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented, and the resulting fragment ions are analyzed. uab.edu This process provides detailed structural information and can be used to confirm the structure of a compound. ncsu.edu

In a typical MS/MS experiment, a precursor ion is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in a second mass analyzer. uab.edu The resulting fragmentation spectrum is highly specific to the structure of the precursor ion. This technique is invaluable for distinguishing between isomers and for monitoring chemical reactions by tracking the appearance of products and the disappearance of reactants.

UV-Visible Spectroscopy for Electronic Structure and Photophysical Characterization

UV-Visible spectroscopy probes the electronic transitions within a molecule. acs.org The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorption (λmax) and the corresponding molar absorptivity (ε) provide information about the electronic structure of the compound. acs.org

The photophysical properties of cyanopyridine derivatives have been investigated using UV-Visible spectroscopy. researchgate.netbohrium.com The electronic spectrum of a ruthenium(II) complex with 4-cyanopyridine, for example, shows a metal-to-ligand charge transfer (MLCT) band that is sensitive to the pH of the solution. acs.org The study of the photophysical properties, including absorption and emission spectra, is crucial for applications such as fluorescent sensors and probes. bohrium.comchalmers.se The fluorescence properties of some cyanopyridine derivatives have been shown to be solvent-dependent, indicating changes in the electronic structure in different environments. bohrium.com

Electronic Transitions and Absorption Maxima Analysis

The electronic absorption spectrum of a molecule like 4-cyanopyridine-2-carboxamide is primarily defined by transitions of electrons between different molecular orbitals. The principal transitions expected for this compound are π→π* and n→π*.

π→π Transitions:* These involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. libretexts.org Such transitions are characteristic of compounds with conjugated systems, like the pyridine ring. They are typically high-energy transitions resulting in strong absorption bands. For comparison, in various solvents, azo dyes containing a 3-cyano-2-pyridone core exhibit π→π* transitions in the aromatic rings in the range of 262-375 nm. researchgate.net

n→π Transitions:* These transitions move an electron from a non-bonding orbital (lone pair), such as those on the nitrogen atom of the pyridine ring or the oxygen and nitrogen atoms of the carboxamide group, to an antibonding π* orbital. libretexts.org These transitions are generally of lower energy and have significantly lower molar absorptivities compared to π→π* transitions. libretexts.org

When complexed with metal ions, the electronic spectrum becomes more complex, often featuring charge-transfer bands.

Ligand-to-Metal Charge Transfer (LMCT): In complexes with an electron-deficient metal center, an electron can be excited from a ligand-based orbital to a metal-centered d-orbital. For instance, amide-bonded Ru(III) complexes show LMCT absorption bands in the 300-400 nm range. acs.org Specifically, the complex trans-[RuIIICl(cyclam)(NHC(O)-4-pyH)]2+, which contains the related 4-pyridinecarboxamide ligand, displays pH-dependent LMCT bands at 375 nm and 391 nm. acs.org

Metal-to-Ligand Charge Transfer (MLCT): In complexes with electron-rich metals, an electron can be excited from a metal d-orbital to a ligand-based π* orbital. The lowest excited states of the complex [W(CO)5(4-cyanopyridine)] are W→pyCN (pyCN = 4-cyanopyridine) MLCT in character. nih.gov Similarly, ruthenium(II) complexes with 4-cyanopyridine exhibit MLCT bands, with one study noting a red-shift in the ¹MLCT absorption from 466 nm to 485 nm depending on other substitutions on the pyridine ligand. researchgate.net

The table below summarizes the expected electronic transitions for a molecule like this compound and its potential metal complexes, based on analogous compounds.

Table 1: Summary of Electronic Transitions and Characteristics

Transition Type Involving Orbitals Expected Molar Absorptivity (ε) Typical Wavelength Region Notes
π→π * π → π* High (~10,000 L·mol⁻¹·cm⁻¹) < 300 nm Characteristic of the pyridine ring's aromatic system. libretexts.org
n→π * n → π* Low (< 2,000 L·mol⁻¹·cm⁻¹) > 300 nm Involves lone pairs on N and O atoms; sensitive to solvent polarity. libretexts.org
LMCT Ligand MO → Metal d-orbital Variable 300 - 400 nm Occurs in complexes with electron-poor metals (e.g., Ru(III)). acs.org

| MLCT | Metal d-orbital → Ligand π* | Variable | > 400 nm | Occurs in complexes with electron-rich metals (e.g., W(0), Ru(II)). nih.govresearchgate.net |

Time-Resolved Spectroscopy for Excited State Dynamics

Time-resolved spectroscopy is a powerful tool for investigating the dynamic processes that occur after a molecule absorbs light and enters an electronic excited state. instras.com These techniques, operating on timescales from femtoseconds to nanoseconds, can track processes like vibrational relaxation (cooling), intersystem crossing (e.g., from a singlet to a triplet state), and energy transfer. nih.govethz.ch

Upon excitation with a 400 or 500 nm laser pulse, the complex populates a metal-to-ligand charge transfer (³MLCT) excited state. nih.gov The subsequent dynamics reveal several key processes:

Vibrational Cooling: The ³MLCT state is initially formed in a vibrationally "hot" state. This excess vibrational energy dissipates into the surrounding solvent. This cooling process was observed to occur with time constants between 1 and 20 picoseconds, monitored by changes in the ν(CO) and ν(CN) vibrational bands in the TRIR spectrum. nih.gov

Intramolecular Vibrational Energy Redistribution (IVR): Energy is redistributed among the various vibrational modes within the molecule. For the tungsten complex, IVR from the v=1 ν(CO) modes was found to be a much slower process, occurring on a timescale of 160-220 picoseconds. nih.gov

These studies demonstrate that time-resolved techniques are highly applicable for elucidating the complex sequence of events that follow photoexcitation in molecules containing the 4-cyanopyridine moiety. Such investigations are crucial for understanding the photophysical and photochemical behavior of these compounds. nih.gov

Table 2: Time-Resolved Spectroscopic Techniques and Probed Dynamics

Technique Timescale Information Obtained Example Application
Transient Absorption Spectroscopy Femtoseconds to Microseconds Probes the absorption of excited states, tracking population decay and formation of new species (e.g., triplets, radicals). conicet.gov.ar Identifying the lifetime of MLCT states in ruthenium polypyridine complexes. conicet.gov.ar
Time-Resolved Infrared (TRIR) Spectroscopy Picoseconds to Microseconds Monitors changes in vibrational frequencies, providing structural information about the excited state and tracking processes like vibrational cooling. nih.gov Observing the cooling of high-frequency ν(CO) and ν(CN) modes in photoexcited [W(CO)5(4-cyanopyridine)]. nih.gov

| Time-Resolved Resonance Raman (TR³) Spectroscopy | Nanoseconds or longer | Provides a detailed vibrational spectrum of an excited state, offering structural insights. instras.com | Characterization of the ³MLCT excited state in the [W(CO)5(4-cyanopyridine)] complex. nih.gov |

Computational and Theoretical Chemistry Studies of 4 Cyanopyridine 2 Carboxamide

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Energetics

Quantum chemical calculations are at the forefront of computational studies, offering detailed insights into the electronic behavior and energy of molecules. DFT, particularly with hybrid functionals like B3LYP, and ab initio methods are commonly employed to study pyridine (B92270) derivatives, providing a robust framework for analyzing 4-cyanopyridine-2-carboxamide. scispace.comacs.orgscirp.org

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional structure of a molecule. For this compound, a key structural feature is the orientation of the carboxamide group relative to the pyridine ring.

Studies on the closely related picolinamide (B142947) (pyridine-2-carboxamide) have shown that the molecule is not perfectly planar. acs.org Quantum chemical calculations predict that the carboxamide group is twisted with respect to the pyridine ring, with a dihedral angle of approximately 24-25°. acs.org This deviation from planarity is influenced by an intramolecular hydrogen bond between one of the amide hydrogens and the nitrogen atom of the pyridine ring. This interaction creates a more stable, non-planar conformation and results in a significant energy barrier for the rotation of the amide group, estimated to be around 76 kJ mol⁻¹ for picolinamide. acs.org Given the identical positioning of the carboxamide and pyridine nitrogen in this compound, a similar intramolecular hydrogen bond and a consequently twisted, stable conformation are expected. The presence of the cyano group at the 4-position is unlikely to alter this fundamental conformational preference.

Below is an illustrative table of expected geometrical parameters for this compound, based on data from related structures.

ParameterBond/AngleExpected Value
Bond LengthC=O~1.22 Å
Bond LengthC-N (amide)~1.34 Å
Bond LengthC-C (ring-amide)~1.51 Å
Bond LengthC≡N~1.14 Å
Bond AngleO=C-N~122°
Dihedral AngleN(py)-C-C=O~25°

This table is illustrative, with values derived from computational studies on analogous compounds like picolinamide. acs.org

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). pku.edu.cnnumberanalytics.comyoutube.com The HOMO energy relates to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). youtube.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity and stability. scispace.com

In computational studies of similar molecules like N-methyl-4-chloropyridine-2-carboxamide, the HOMO is typically localized on the pyridine ring and the electron-donating amide group, while the LUMO is distributed across the entire aromatic system. scispace.comresearchgate.netmdpi.com For this compound, the electron-withdrawing nature of the cyano group at the 4-position is expected to significantly lower the energy of the LUMO, enhancing the molecule's electrophilic character. The HOMO would likely remain concentrated on the pyridine ring and the amide nitrogen.

The HOMO-LUMO gap provides insight into the molecule's reactivity. A smaller gap generally implies higher reactivity. scispace.com Computational studies on various pyridine derivatives allow for a comparison of these energy values.

CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
N-methyl-4-chloropyridine-2-carboxamide-7.1572-1.95955.1977
6-(trifluoromethyl)nicotinic acid-0.28291-0.113240.16967
methyl 2-aminopyridine-4-carboxylate-0.23167-0.070470.1612

Data sourced from DFT/B3LYP calculations on related pyridine derivatives. scispace.comresearchgate.net

Based on these analogous systems, this compound is predicted to have a relatively low-lying LUMO, making it susceptible to nucleophilic attack.

Quantum chemical calculations are instrumental in predicting and interpreting various types of spectra, including NMR, IR, and UV-Vis. nih.govlehigh.eduschrodinger.com A strong correlation between calculated and experimental spectra serves to validate the computed molecular structure and electronic properties.

Infrared (IR) Spectroscopy: DFT calculations can predict vibrational frequencies with high accuracy, which, after applying a scaling factor, can be compared to experimental IR spectra. researchgate.netacs.org For this compound, key vibrational modes would include the C=O stretching of the amide, the N-H stretching vibrations, and the characteristic C≡N stretching of the cyano group. In studies of 4-cyanopyridine (B195900) complexes, the nitrile stretching frequency ν(C≡N) is observed around 2239 cm⁻¹. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The GIAO (Gauge-Independent Atomic Orbital) method within DFT is commonly used to predict ¹H and ¹³C NMR chemical shifts. researchgate.netacs.orgnih.gov For this compound, the electron-withdrawing cyano group would deshield protons and carbons on the pyridine ring, shifting their signals downfield. The amide protons would likely show distinct signals, with their environment influenced by the intramolecular hydrogen bond.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for simulating electronic absorption spectra by calculating the energies of electronic transitions, such as n→π* and π→π*. nih.govtandfonline.comresearchgate.net The pyridine ring, carboxamide group, and cyano group are all chromophores that would contribute to the UV-Vis spectrum of the molecule.

The following table illustrates the typical agreement between experimental and calculated spectroscopic data for a related molecule, highlighting the predictive power of these computational methods.

Spectroscopic DataPredicted Value (Computational)Experimental Value
¹H NMR (ppm) (for N-methyl-4-chloropyridine-2-carboxamide)Varies per protonVaries per proton
IR (cm⁻¹) (for Picolinamide)Scaled values match experimentKey peaks identified
UV-Vis λmax (nm) (for Pyridine Derivatives)Calculated with TD-DFTCorresponds to n→π* / π→π*

This table is illustrative of the validation process between computational predictions and experimental results for analogous compounds. researchgate.netacs.orgnih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Effects

While quantum mechanics provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a view of its behavior over time. researchgate.netumpr.ac.id MD simulations are used to explore conformational changes, molecular flexibility, and interactions with surrounding solvent molecules, which are crucial for understanding a molecule's behavior in a realistic environment. nih.govresearchgate.netnih.gov

The solvent environment can have a profound impact on a molecule's structure and properties. Computational models account for this using either implicit solvent models (like the Polarizable Continuum Model, PCM) in DFT calculations or by explicitly including solvent molecules in an MD simulation box. acs.orgscirp.orgunibo.it

For this compound, a polar solvent like water or ethanol (B145695) would be expected to form hydrogen bonds with the oxygen and hydrogen atoms of the carboxamide group. These interactions would compete with the intramolecular hydrogen bond, potentially altering the preferred conformation and the rotational barrier of the amide group. Studies on related ruthenium complexes have shown that solvation effects can significantly influence the chemical properties and affinities of the molecule. acs.org MD simulations could track these dynamic hydrogen-bonding networks and reveal how the solvent mediates intermolecular interactions.

In the solid state or in solution, molecules interact with each other through non-covalent forces such as hydrogen bonds, dipole-dipole interactions, and π-π stacking. Computational chemistry can quantify the strength of these interactions. d-nb.inforesearchgate.net

For this compound, several key intermolecular interactions are expected:

Hydrogen Bonding: The primary amide group is an excellent hydrogen bond donor (N-H) and acceptor (C=O). This can lead to the formation of strong hydrogen-bonded dimers or chains, a common structural motif for carboxamides.

π-π Stacking: The electron-deficient pyridine ring can engage in π-π stacking interactions with other aromatic rings.

Dipole-Dipole Interactions: The polar cyano group introduces a strong dipole moment, leading to significant dipole-dipole interactions that would help stabilize the crystal lattice.

Studies on cocrystals involving 4-cyanopyridine have used force field calculations to show that π-π stacking and hydrogen bonding are the dominant stabilizing forces, with interaction energies comparable to each other. d-nb.info

Interaction TypeExpected Energy Range (kJ/mol)
Amide-Amide Hydrogen Bond20 - 40
π-π Stacking (Pyridine)10 - 25
Dipole-Dipole (Nitrile)5 - 15

This table presents typical energy ranges for intermolecular interactions relevant to the target molecule, based on computational studies of analogous systems. d-nb.info

Noncovalent Interaction (NCI) Analysis and Quantum Theory of Atoms-in-Molecules (QTAIM) Studies

Computational methods such as Noncovalent Interaction (NCI) analysis and the Quantum Theory of Atoms in Molecules (QTAIM) are powerful tools for understanding the forces that govern molecular assembly and crystal packing. nih.govbohrium.comresearchgate.net These analyses provide insights into hydrogen bonding, π-stacking, and other weak interactions that are crucial in supramolecular chemistry. nih.govresearchgate.net

Characterization of Hydrogen Bonding and π-Stacking Interactions

Studies on related cyanopyridine compounds demonstrate that the cyano and pyridine functionalities are key players in forming supramolecular structures through hydrogen bonds and π-π stacking. researchgate.netscirp.org For instance, in cocrystals of 4-cyanopyridine, the nitrogen of the pyridine ring and the cyano group are common participants in hydrogen bonding. researchgate.netscirp.org The aromatic ring is also involved in π-stacking interactions, which significantly influence the crystal packing. researchgate.netscirp.org However, specific studies characterizing these interactions within the molecular framework of this compound are not documented.

Reaction Mechanism Modeling using Computational Approaches

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions, including the identification of transition states and the calculation of reaction energy barriers.

Transition State Characterization and Reaction Barrier Calculation

The synthesis of related pyridine carboxamides has been a subject of interest, and computational studies on similar reactions have been performed. mdpi.com These studies often involve the characterization of transition states and the calculation of activation energies to understand the reaction kinetics and feasibility. For instance, the hydrolysis of cyanopyridines to their corresponding amides has been studied, but a detailed computational analysis of the transition states and reaction barriers for the synthesis or reactions of this compound is not reported.

Elucidation of Complex Reaction Pathways

The synthesis of substituted pyridines can involve complex reaction pathways. Computational chemistry offers a means to map out these pathways, identify intermediates, and understand the factors controlling product formation. While plausible mechanisms for the synthesis of various cyanopyridine derivatives have been proposed, often supported by computational data for related structures, a specific and detailed computational elucidation of the reaction pathways involving this compound is absent from the reviewed literature.

Chemical Transformations and Derivatization Strategies for 4 Cyanopyridine 2 Carboxamide

Modification of the Carboxamide Functional Group

The carboxamide moiety at the 2-position of the pyridine (B92270) ring is a primary site for chemical modification, enabling the introduction of diverse structural features through hydrolysis, esterification, amidation, and redox reactions.

Hydrolysis and Esterification Reactions

The carboxamide and cyano groups of 4-cyanopyridine-2-carboxamide can be hydrolyzed to yield pyridine-2,4-dicarboxylic acid. This transformation is typically achieved under alkaline conditions. For instance, the alkaline hydrolysis of this compound is a key step in producing pyridine-2,4-dicarboxylic acid, a valuable intermediate for pharmaceuticals google.com. Kinetic studies on the hydrolysis of related pyridine carboxamides in high-temperature water show that the reaction follows first-order kinetics researchgate.net. While the hydrolysis of 3- or 4-pyridinecarboxamide isomers does not readily occur with certain metal oxide catalysts, the 2-carboxamide (B11827560) isomer can be hydrolyzed to the corresponding acid chelate oup.com.

The resulting pyridine-2,4-dicarboxylic acid can be subsequently esterified to produce diesters. Standard esterification methods, such as reacting the dicarboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, are commonly employed google.com. Alternatively, specific reagents can facilitate this transformation. For example, acylimidazole reagents have been used for the esterification of pyridine dicarboxylic acids, which is particularly useful for preventing back-exchange when using isotopically labeled acids nih.gov. Esters of pyridine-2,4-dicarboxylic acid are noted as highly active inhibitors of collagen biosynthesis google.com.

Table 1: Selected Hydrolysis and Esterification Reactions

Starting Material Reaction Reagents/Conditions Product Reference
This compound Alkaline Hydrolysis Alkaline conditions Pyridine-2,4-dicarboxylic acid google.com
Pyridine-2,4-dicarboxylic acid Esterification Alcohol, H₂SO₄ catalyst Pyridine-2,4-dicarboxylic acid diester google.com
Pyridine-2,4-dicarboxylic acid Esterification Trifluoroacetylimidazole Dihexafluoropropanol ester nih.gov

Amidation and Peptide Coupling Reactions

The dicarboxylic acid obtained from hydrolysis can be converted into a variety of amides and peptide conjugates. This is typically achieved by first converting the carboxylic acid groups into more reactive acyl chlorides, often using thionyl chloride, followed by reaction with a primary or secondary amine nih.govresearchgate.net. This method allows for the synthesis of a wide range of mono- and bis-amides nih.gov.

Furthermore, standard peptide coupling reagents can be employed to form amide bonds between pyridine-2,4-dicarboxylic acid and amino acids or peptides. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in combination with a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine), facilitate the efficient formation of amide linkages growingscience.com. The use of coupling reagents is a cornerstone of peptide synthesis and is applicable for creating complex molecules derived from the this compound scaffold uniurb.itmdpi.com.

Table 2: Amidation and Peptide Coupling Examples

Carboxylic Acid Derivative Amine/Amino Acid Coupling Reagent/Method Product Type Reference
Pyridine-2-carboxylic acid N-alkylanilines Thionyl chloride, then amine N-alkyl-N-phenylpicolinamide nih.gov
Pyridine-2,6-dicarboxylic acid N-alkylanilines Thionyl chloride, then amine Bis-amide derivative nih.govresearchgate.net
General Carboxylic Acid Amine HATU, DIPEA Amide growingscience.com
General Carboxylic Acid Formamide (B127407) derivative SO₃·pyridine Amide oup.com

Reduction and Oxidation Pathways

The functional groups of this compound can undergo reduction under specific conditions. The carboxamide and nitrile groups are generally resistant to mild reducing agents like sodium borohydride (B1222165) (NaBH₄) chemistrysteps.comquora.com. However, strong reducing agents such as lithium aluminum hydride (LiAlH₄) are capable of reducing both functional groups. LiAlH₄ will reduce amides to the corresponding amines and nitriles to primary amines masterorganicchemistry.com. The reduction of a carboxylic acid, the hydrolysis product, with LiAlH₄ also yields a primary alcohol chemistrysteps.commasterorganicchemistry.com.

The oxidation of the carboxamide group is generally challenging under standard conditions. The pyridine ring itself can be oxidized to an N-oxide, but the carboxamide functional group is typically stable. Studies on related heterocyclic carboxamides, such as 3-aminothieno[2,3-b]pyridine-2-carboxamides, have shown that oxidation can lead to complex transformations like oxidative dimerization rather than simple oxidation of the amide nih.govacs.org. Anodic oxidation of benzanilides can lead to the formation of quinone imine derivatives, but this is a specific electrochemical process rsc.org.

Cyanopyridine Core Functionalization

The pyridine ring itself is a target for derivatization, although its electron-deficient nature, exacerbated by the two electron-withdrawing substituents, dictates the feasible reaction types.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the this compound ring is highly unfavorable. The pyridine nitrogen atom and the strongly deactivating cyano and carboxamide groups significantly reduce the electron density of the aromatic ring, making it resistant to attack by electrophiles google.com. While activation of the pyridine ring, for instance through N-oxide formation, can facilitate some electrophilic substitutions, direct EAS on this doubly deactivated core is not a common synthetic strategy.

Nucleophilic Aromatic Substitution Reactions

In contrast to its inertness toward electrophiles, the pyridine core of this compound is activated for nucleophilic aromatic substitution (SₙAr). The cyano group at the 4-position is an excellent leaving group, particularly when the pyridine nitrogen is quaternized or the ring is otherwise activated researchgate.netresearchgate.net. This allows for the introduction of a wide variety of nucleophiles at this position. Studies have shown that the cyanide anion can be displaced by nucleophiles generated from α,α-disubstituted esters and nitriles researchgate.net. This reactivity provides a flexible method for synthesizing C4-substituted pyridines acs.org.

The general order of leaving group ability in SₙAr reactions on activated pyridine rings is often CN > F > Cl, Br, I, highlighting the utility of the cyano group in these transformations researchgate.net. This approach has been used to synthesize various functionalized pyridines by reacting 4-cyanopyridines with nucleophiles like thiols beilstein-journals.org. The reaction of a precursor, such as a 4-halopyridine-2-carboxylic acid, with a nucleophile is also a common route to achieve substitution at the 4-position .

Table 3: Nucleophilic Aromatic Substitution on Cyanopyridines

Substrate Nucleophile Product Key Finding Reference
4-Cyanopyridines Lithium amides Aminopyridines Cyanide group is displaced by the amino group. researchgate.net
4-Cyanoazines Anions of disubstituted esters/nitriles 4-substituted azines Cyanide acts as a highly active leaving group. researchgate.net
3-(3-bromophenylazo)-4-chloropyridine Thiols 4-thio-substituted azopyridines SₙAr on a chloropyridine precursor. beilstein-journals.org
4-Cyanopyridine (B195900) α,β-unsaturated ketones (with B₂pin₂) 4-substituted pyridines Radical addition/coupling mechanism involving a pyridine-boryl radical. acs.org

Metal-Catalyzed Cross-Coupling Reactions at Pyridine Ring Positions

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govsigmaaldrich.com For pyridine-containing molecules like this compound, these reactions enable the introduction of a wide range of substituents onto the pyridine ring, thereby modifying its electronic and steric properties. Palladium-catalyzed reactions, in particular, are widely employed due to their efficiency and functional group tolerance. nih.gov

Common cross-coupling reactions applicable to pyridine rings include the Suzuki-Miyaura, Heck, and Sonogashira reactions. nih.govsigmaaldrich.com The Suzuki-Miyaura coupling, which joins an organoboron compound with a halide or triflate, is particularly prevalent. nih.gov For instance, a pyridine-based Pd(II)-complex has demonstrated high efficiency in the Suzuki coupling of aryl halides in aqueous media, highlighting the potential for greener synthetic routes. nih.gov

While direct examples of cross-coupling reactions on the unsubstituted positions of the this compound ring are not extensively detailed in the provided context, the general principles of pyridine chemistry suggest that positions 3, 5, and 6 would be amenable to such transformations, likely after conversion to a suitable halide or triflate. The reactivity of these positions can be influenced by the electronic effects of the existing cyano and carboxamide groups.

Recent advancements have also explored the use of more sustainable and cost-effective metals like cobalt for cross-coupling reactions. organic-chemistry.org A cobalt-catalyzed method has been developed for the cross-coupling of aryl and alkyl halides, though it was noted that substrates with cyano groups could inhibit the reaction. organic-chemistry.org This suggests that careful optimization of reaction conditions would be necessary for the successful application of such methods to this compound.

Table 1: Overview of Potential Metal-Catalyzed Cross-Coupling Reactions on a Pyridine Scaffold

Reaction NameCatalyst/ReagentsBond FormedPotential Application to this compound
Suzuki-Miyaura CouplingPd catalyst, Base, Organoboron compoundC-CFunctionalization at positions 3, 5, or 6 with aryl or alkyl groups. nih.govnih.gov
Heck CouplingPd catalyst, Base, AlkeneC-CIntroduction of alkenyl substituents. nih.gov
Sonogashira CouplingPd/Cu catalyst, Base, Terminal alkyneC-C (alkynyl)Introduction of alkynyl groups. sigmaaldrich.com
Cobalt-Catalyzed CouplingCoCl₂/Ligand, MgC-CPotential for more sustainable cross-coupling, but may require optimization due to the cyano group. organic-chemistry.org
C(sp²)-S Cross-CouplingNickel/PhotocatalystC-SIntroduction of thioether linkages. rsc.org

This table is illustrative and based on general principles of cross-coupling reactions on pyridine rings.

Coordination Chemistry and Supramolecular Assemblies Involving 4 Cyanopyridine 2 Carboxamide

Synthesis and Characterization of Metal Complexes and Coordination Polymers

Therefore, a comprehensive article focusing solely on the coordination and supramolecular chemistry of 4-cyanopyridine-2-carboxamide cannot be provided. Further experimental research is required to elucidate the chemical behavior of this compound in the context of coordination chemistry.

Mechanistic Studies of Complex Formation and Ligand Exchange

The formation of metal complexes with this compound and related ligands involves the substitution of existing ligands on a metal center. The kinetics and mechanisms of these ligand exchange reactions are crucial for understanding and controlling the properties of the resulting complexes.

Kinetic studies on the substitution of cyanide in hexacyanoferrate(II) by 4-cyanopyridine (B195900) have been conducted, often catalyzed by metal ions like palladium(II) or mercury(II). researchgate.netresearchgate.netusp.ac.fj These reactions are typically monitored spectrophotometrically by observing the formation of the product, a colored complex resulting from metal-to-ligand charge transfer (MLCT) transitions. researchgate.net The rate of these reactions is influenced by several factors, including pH, ionic strength, and the concentrations of the reactants and catalyst. researchgate.netresearchgate.net For instance, the palladium(II)-catalyzed ligand exchange between hexacyanoferrate(II) and 4-cyanopyridine is followed by measuring the increase in absorbance of the resulting cherry-red complex, [Fe(CN)₅(4-CNpy)]³⁻, at its maximum absorbance wavelength (λmax) of 477 nm. researchgate.netusp.ac.fj

Mechanistic proposals often involve the formation of an intermediate complex between the catalyst and the cyanide ligand, which facilitates the substitution by the incoming 4-cyanopyridine. researchgate.net The catalytic efficiency of different metal ions can be compared by analyzing their kinetic effects under similar reaction conditions. researchgate.net For example, studies have shown that Hg(II) can be a more effective catalyst than Ag(I) for the abstraction of cyanide ions from hexacyanoferrate(II). researchgate.net

The study of ligand exchange kinetics is not limited to iron complexes. The formation of [Ru(CN)₅INH]³⁻ from the reaction of aquapentacyanoruthenate(II) with isoniazid (B1672263) (a related pyridine (B92270) derivative) has also been investigated. The reaction follows pseudo-first-order kinetics and is influenced by reactant concentrations, ionic strength, and temperature. researchgate.net Such studies provide valuable thermodynamic and kinetic parameters, including activation enthalpy (ΔH‡), activation energy (Ea), Gibbs free energy of activation (ΔG‡), and entropy of activation (ΔS‡), which offer deeper insights into the reaction mechanism. researchgate.net

Catalytic Applications of this compound Metal Complexes (Non-Biological)

Metal complexes incorporating 4-cyanopyridine and its derivatives have shown significant promise as catalysts in both homogeneous and heterogeneous systems. The pyridine and cyano functionalities offer versatile coordination modes, allowing for the fine-tuning of the electronic and steric properties of the metal center to enhance catalytic activity and selectivity. researchgate.net

Homogeneous Catalysis

In homogeneous catalysis, metal complexes are dissolved in the reaction medium, providing high activity and selectivity due to the accessibility of the catalytic sites. Pyridine-based ligands are integral to a wide array of transition metal catalysts. researchgate.net The substituents on the pyridine ring play a crucial role in modulating the chemical, physical, and biological properties of the resulting complexes. researchgate.net

While specific examples detailing the use of this compound in homogeneous catalysis are not abundant in the provided search results, the broader context of pyridine-containing ligands is well-established. researchgate.netchimia.ch For instance, ruthenium-catalyzed direct arylation of C-H bonds in aromatic amides has been reported, showcasing the potential of such complexes in C-C bond formation reactions. nih.gov The development of catalysts for reactions like enantioselective hydrogenation, oxidation, and isomerization often involves screening libraries of metal complexes with various chiral ligands, including those derived from pyridines. chimia.ch The use of organosilicon reductants to generate low-valent early transition metal complexes for homogeneous catalysis is another area of active research. nih.gov

Heterogeneous Catalysis

Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, offer advantages in terms of easy separation and reusability. nih.govrsc.org Metal-organic frameworks (MOFs) and other coordination polymers containing 4-cyanopyridine have emerged as effective heterogeneous catalysts.

For example, copper-5-(4-pyridyl)tetrazolate MOFs have demonstrated high catalytic activity for the oxidation of cycloalkanes using hydrogen peroxide as a green oxidant. mdpi.com These reactions proceed under mild conditions, at room temperature, and without the need for additional solvents or additives. The catalysts can be easily recovered and reused for multiple cycles with minimal loss of activity. mdpi.com

Another interesting approach involves the self-assembly of hybrid catalysts by mixing a heterogeneous component, like cerium oxide (CeO₂), with an organic modifier such as 2-cyanopyridine (B140075). nih.gov This system showed a dramatic increase in the reaction rate for the hydromethoxylation of acrylonitrile (B1666552) compared to either component alone. The enhanced activity is attributed to the formation of a charge-transfer complex and hydrogen bonding interactions that increase the basicity of the system. nih.gov This strategy highlights the potential for creating highly active and selective heterogeneous catalysts through simple mixing procedures. nih.gov

Supramolecular Chemistry and Self-Assembly of this compound Systems

The ability of this compound and related molecules to form well-defined supramolecular architectures through non-covalent interactions is a cornerstone of its application in crystal engineering and materials science. d-nb.infoucl.ac.uk These interactions, primarily hydrogen bonds and π-π stacking, dictate the packing of molecules in the solid state, influencing properties like solubility, stability, and melting point. d-nb.info

Design and Formation of Co-crystals

Co-crystals are multi-component crystals where the constituents are held together by non-covalent interactions. The formation of co-crystals with 4-cyanopyridine derivatives is a strategic approach to modify the physicochemical properties of active pharmaceutical ingredients (APIs) and other functional materials. d-nb.info

The design of co-crystals often relies on the pKa rule, which provides an indication of whether a salt or a co-crystal will form between an acid and a base. d-nb.inforesearchgate.net A ΔpKa (pKa of the protonated base minus the pKa of the acid) of less than 0 generally favors co-crystal formation. d-nb.inforesearchgate.net

Experimental studies have successfully produced co-crystals of 4-cyanopyridine with various dicarboxylic acids, such as adipic acid and terephthalic acid. researchgate.netmdpi.com Single-crystal X-ray diffraction analysis of these co-crystals reveals the intricate network of intermolecular interactions that stabilize the crystal lattice. d-nb.inforesearchgate.netmdpi.com These interactions include strong O-H···N hydrogen bonds between the carboxylic acid and the pyridine nitrogen, as well as weaker C-H···N, C-H···O, and antiparallel nitrile-nitrile interactions. mdpi.com

Table 1: Examples of Co-crystals involving Cyanopyridines and Dicarboxylic Acids

Co-crystal ComponentsAbbreviationFormation MethodKey InteractionsReference
4-Cyanopyridine, Adipic Acid(adp)(4-CNpy)₂Room temperature, waterAntiparallel nitrile-nitrile, C-H···N, O-H···N, C-H···O researchgate.netmdpi.com
4-Cyanopyridine, Terephthalic Acid(tp)(4-CNpy)₂Room temperature, waterAntiparallel nitrile-nitrile, C-H···O researchgate.netmdpi.com
2-Cyanopyridine, Oxalic Acid(ox)₀.₅(2-CNpy)Room temperature, waterO···π(oxalic acid)-hole, parallel nitrile-nitrile researchgate.netmdpi.com
4-Cyanopyridine, 4-Hydroxybenzoic Acid-Ethanol (B145695), iPrOH, MeCN- acs.org
4-Cyanopyridine, 4-Nitrobenzoic Acid-MeNO₂- acs.org

This table is interactive. Click on the headers to sort the data.

Understanding Crystal Engineering Principles in 4-Cyanopyridine Based Materials

Crystal engineering aims to design and synthesize solid-state structures with desired properties based on an understanding of intermolecular interactions. ucl.ac.uk In materials based on 4-cyanopyridine, the interplay of various non-covalent forces governs the final crystal packing. d-nb.inforesearchgate.net

The crystal structure of 4-cyanopyridine itself shows that the molecules are arranged in antiparallel coplanar stacking layers. d-nb.info The analysis of intermolecular potentials reveals that π-π stacking interactions can be a dominant force in the crystal packing, sometimes even more influential than hydrogen bonds. d-nb.info

In co-crystals, the concept of "supramolecular synthons" is crucial. These are robust and predictable structural motifs formed by specific intermolecular interactions. rsc.org The carboxylic acid-pyridine heterosynthon, for example, is a common and reliable interaction in the formation of co-crystals. rsc.org However, the presence of other functional groups can lead to competition and the formation of different synthons. rsc.org

Applications of 4 Cyanopyridine 2 Carboxamide in Advanced Materials Research

Incorporation into Polymeric Materials and Networks

The structural characteristics of 4-cyanopyridine-2-carboxamide make it a prime candidate for the construction of coordination polymers and other complex macromolecular networks. The parent molecule, 4-cyanopyridine (B195900), is well-known for its ability to act as a versatile ligand in creating coordination polymers. It can coordinate to metal centers in a monodentate fashion through the pyridine (B92270) nitrogen or act as a bidentate linker, bridging two metal atoms via both the pyridine and cyano nitrogen atoms. researchgate.netnih.gov This bridging capability allows for the formation of one-dimensional chains, two-dimensional layers, and three-dimensional metal-organic frameworks (MOFs). researchgate.net

The presence of the 2-carboxamide (B11827560) group on the 4-cyanopyridine scaffold introduces an additional coordination site. The amide group's oxygen and nitrogen atoms can also participate in binding to metal ions, potentially allowing the molecule to function as a multidentate or chelating ligand. This enhanced coordinating ability could lead to the formation of more intricate and robust polymeric architectures with unique topologies and properties. For instance, studies on cadmium(II) coordination polymers with cyanopyridine ligands have demonstrated that controlled structural variations significantly influence the mechanical properties of the resulting crystals, including inducing anisotropic flexibility. bohrium.com The introduction of a carboxamide group could provide further control over these intermolecular interactions.

Table 1: Examples of Coordination Polymers Formed with 4-Cyanopyridine Ligands
Compound FormulaMetal IonDimensionalityKey Structural FeatureReference
[CuI(4-cyanopyridine)2(SCN)]nCu(I)1D ChainMonodentate coordination of 4-cyanopyridine acs.org
[MnCl2(4-cyanopyridine)]nMn(II)2D LayerBidentate bridging by 4-cyanopyridine researchgate.net
[Ag(4-cpy)(NO2)]Ag(I)3D Framework4-cyanopyridine acts as a bridging ligand researchgate.net
{[CdI2(4-CNpy)2]n}Cd(II)1D ChainInvestigated for mechanical flexibility bohrium.com

Role in Organic Electronic and Optoelectronic Materials Development

In the field of organic electronics, molecules with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels are essential for devices like organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). bohrium.comyoutube.com The 4-cyanopyridine moiety is a potent electron-acceptor, a property conferred by the electron-withdrawing nature of both the pyridine ring and the cyano group. This makes it a valuable component in creating π-conjugated copolymers for optoelectronic applications. researchgate.net

The this compound structure combines this strong acceptor unit with a carboxamide group, which can modulate the molecule's electronic properties and influence intermolecular packing in the solid state. The synthesis of π-conjugated copolymers incorporating cyanopyridine and other units like benzothiadiazole has been shown to produce materials with good thermal stability and optical band gaps suitable for electronic devices. researchgate.net Research on such materials indicates their potential use in OLEDs and other optoelectronic devices. researchgate.net While direct studies on polymers of this compound are not extensively reported, related cyanopyridone derivatives have been synthesized and shown to exhibit blue emissive behavior in solution and yellow fluorescence in the solid state, indicating their potential for light-emitting applications. bohrium.com

Table 2: Electronic Properties of Related Cyanopyridine-Based Copolymers
Copolymer SystemKey Acceptor UnitOptical Band Gap (eV)Potential ApplicationReference
Copolymers with benzothiadiazole and cyanopyridineCyanopyridine2.25–2.62OLEDs, Optoelectronics researchgate.net
Poly(2,7-carbazole) derivative (PCDTBT)Thiadiazole~1.9Organic Solar Cells rsc.org
D-A-π-A organic photosensitizerCyanoacrylic acidN/ADye-Sensitized Solar Cells researchgate.net

Photophysical Properties and Light-Harvesting Applications

The unique electronic arrangement of this compound suggests interesting photophysical properties, including fluorescence, which are critical for applications in light-harvesting and sensing. Many cyanopyridine derivatives are known to be fluorescent. bohrium.comresearchgate.net The combination of an electron-donating group (the amide) and an electron-accepting group (the cyano-substituted pyridine) on the same conjugated system can lead to intramolecular charge transfer (ICT) upon photoexcitation. This ICT character is highly desirable for applications such as dye-sensitized solar cells (DSSCs), where efficient charge separation is key to performance. rsc.orgresearchgate.net

In DSSCs, organic dyes absorb light and inject electrons into a semiconductor's conduction band. rsc.org The design of these dyes often involves a donor-π-acceptor (D-π-A) structure. This compound can be considered a building block for such dyes, where the carboxamide acts as a weak donor and the cyanopyridine as the acceptor. Studies on related cyanopyridine-derived fluorescent sensors have provided specific photophysical data. For example, a novel sensor based on a cyanopyridine scaffold was found to have an emission maximum at 360 nm when excited at 320 nm in a DMSO solvent. bue.edu.eg The solvent choice significantly impacts the fluorescence intensity, with aprotic solvents like DMSO stabilizing the excited state and leading to stronger emission. bue.edu.eg This tunability of photophysical properties is crucial for developing efficient light-harvesting systems. beilstein-journals.orgconicet.gov.arnih.gov

Table 3: Photophysical Data for a Cyanopyridine-Derived Fluorescent Sensor
ParameterValueConditionsReference
Excitation Wavelength (λex)320 nmDMSO Solvent bue.edu.eg
Emission Wavelength (λem)360 nmDMSO Solvent bue.edu.eg
Optimal SolventDMSOCompared H2O, EtOH, ACN, DMF bue.edu.eg

Sensing and Recognition Materials Based on this compound

The development of chemosensors for detecting environmentally and biologically important species is a major area of materials research. mdpi.comresearchgate.net Organic fluorescent sensors are particularly advantageous due to their potential for high sensitivity and selectivity. mdpi.com The this compound structure is well-suited for this purpose, as the nitrogen and oxygen atoms of the pyridine and carboxamide groups can act as effective binding sites for metal ions. mdpi.com

A novel fluorescent sensor derived from cyanopyridine has been developed for the selective determination of uranyl ions (UO₂²⁺) in water samples. bue.edu.eg The sensing mechanism relies on the change in fluorescence intensity of the sensor molecule upon binding with the target ion. In the case of the uranyl sensor, DMSO was found to be the optimal solvent, providing the highest relative fluorescence intensity. bue.edu.eg The study of the sensor-to-ion molar ratio determined that a 3:1 ratio of sensor to uranyl ion yielded the best response, suggesting the formation of a complex where three sensor molecules coordinate to one uranyl ion. bue.edu.eg This ability to selectively bind and signal the presence of specific ions makes such compounds highly valuable for real-time environmental monitoring. google.com Furthermore, related furo[2,3-b]pyridine-2-carboxamide structures have been investigated as fluorescent pH sensors, demonstrating good fluorescence properties in both acidic and basic aqueous solutions. nih.govresearchgate.net

Table 4: Characteristics of a Cyanopyridine-Based Uranyl Ion Sensor
ParameterFindingSignificanceReference
Target AnalyteUranyl Ion (UO₂²⁺)Detection of a toxic and radioactive pollutant bue.edu.eg
Sensing PrincipleFluorescence ChangeEnables sensitive optical detection bue.edu.eg
Optimal Sensor:Ion Ratio3:1Provides insight into the binding complex stoichiometry bue.edu.eg
Optimal SolventDMSOMaximizes fluorescence signal for higher sensitivity bue.edu.eg

Future Research Directions and Emerging Methodologies for 4 Cyanopyridine 2 Carboxamide

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Material Design

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemical research, offering the potential to dramatically accelerate the discovery and optimization of molecules and materials. For 4-cyanopyridine-2-carboxamide, these computational approaches can be applied to predict reaction outcomes, design novel materials with tailored properties, and uncover complex structure-activity relationships.

Machine learning models, trained on vast datasets of chemical reactions, can predict the most effective catalysts, solvents, and temperature conditions for the synthesis of this compound and its derivatives. rsc.orgacs.orgmit.edu These models can identify subtle patterns in reaction data that may not be apparent to human researchers, leading to the development of more efficient and sustainable synthetic routes. rsc.org For instance, ML algorithms can be trained to predict the likelihood of a successful reaction, minimizing the need for extensive trial-and-error experimentation. acs.orgmit.edu

In the realm of materials science, AI and ML can guide the design of new materials incorporating the this compound scaffold. By learning from the properties of existing materials, these models can predict the characteristics of hypothetical structures, such as their porosity, stability, or electronic properties. chemrxiv.orgacs.orgnih.gov This predictive capability allows researchers to virtually screen thousands of potential materials, prioritizing the most promising candidates for synthesis and experimental validation. mit.edu For example, machine learning has been used to accelerate the discovery of design rules for stable metal-oxo intermediates, where cyanopyridine was included in the ligand pool. chemrxiv.orgacs.org This approach can be extended to design novel metal-organic frameworks (MOFs) or other porous materials where this compound acts as a key building block.

AI/ML Application AreaPotential Impact on this compound Research
Reaction Outcome Prediction Optimization of synthesis, prediction of major products, and identification of potential side reactions. acs.orgmit.edu
Material Property Prediction Design of novel MOFs, polymers, and other materials with desired thermal, electronic, or catalytic properties. chemrxiv.orgacs.org
Virtual Screening High-throughput computational screening of derivative libraries to identify candidates with specific functionalities. tandfonline.com
Structure-Activity Relationship Uncovering complex relationships between molecular structure and chemical or biological activity.

High-Throughput Experimentation for Accelerated Discovery

High-throughput experimentation (HTE) is a powerful strategy that involves the rapid, parallel synthesis and screening of large libraries of compounds. This approach can significantly accelerate the discovery of new materials and reactions involving this compound. By automating the experimental process, researchers can explore a vast chemical space in a fraction of the time required for traditional methods.

In the context of this compound, HTE can be employed to rapidly screen for optimal reaction conditions, identify novel catalysts, or discover derivatives with enhanced properties. For example, a library of different metal precursors and solvents could be screened in parallel to identify the most effective combination for the synthesis of a new coordination polymer. Similarly, a library of substituted this compound analogues could be synthesized and screened for their binding affinity to a particular target or for their performance in a catalytic reaction. Several studies have already demonstrated the power of HTE in discovering novel inhibitors and potent compounds from libraries containing pyridine (B92270) carboxamide scaffolds. nih.govnih.govacs.org

The data generated from HTE campaigns can be particularly valuable when combined with AI and ML algorithms. The large, structured datasets produced by HTE are ideal for training predictive models, creating a synergistic loop where experimentation informs computation and vice versa.

Development of Novel Synthetic Tools and Reagents

The development of new synthetic methodologies and reagents is crucial for expanding the chemical space accessible from this compound. Recent advances in synthetic chemistry, such as the use of novel catalysts and the development of more efficient reaction protocols, are enabling the synthesis of increasingly complex molecules with high precision and control.

For this compound, research in this area could focus on several key aspects:

C-H Functionalization: Direct functionalization of the pyridine ring's C-H bonds offers a more atom-economical and efficient way to introduce new functional groups compared to traditional cross-coupling reactions.

Novel Catalysts: The development of new catalysts, including those based on earth-abundant metals or photoredox catalysts, can lead to more sustainable and cost-effective synthetic routes. uni-rostock.de

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, scalability, and reaction control. nih.gov This technique is particularly well-suited for the production of this compound and its derivatives on an industrial scale.

New Reagents: The design and synthesis of novel reagents can enable the introduction of unique functional groups or facilitate challenging transformations. For instance, new reagents could be developed for the selective modification of the cyano or carboxamide groups. sciforum.net

Recent literature describes various methods for the synthesis of functionalized pyridine and thienopyridine carboxamides, highlighting the ongoing efforts to expand the toolkit available to chemists. sciforum.netresearchgate.netresearchgate.net

Advanced Characterization Techniques for In-Situ Studies

Understanding the formation and behavior of materials derived from this compound at the molecular level is essential for rational design and optimization. Advanced characterization techniques, particularly those that allow for in-situ monitoring of reactions and material transformations, provide invaluable insights into these processes.

Techniques such as in-situ X-ray diffraction, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be used to follow the course of a reaction in real-time, identifying intermediates and elucidating reaction mechanisms. researchgate.netias.ac.in For example, in-situ X-ray diffraction can be used to monitor the crystallization of a MOF, providing information on the kinetics of formation and the influence of different reaction parameters on the final structure. The characterization of synthesized compounds often involves a suite of analytical methods including FTIR, NMR, and mass spectrometry to confirm their structure and purity. ias.ac.inbenthamdirect.comnih.gov

The combination of these advanced characterization techniques with computational modeling can provide a comprehensive understanding of the structure-property relationships in materials based on this compound.

Exploration of New Application Domains in Pure Chemistry and Materials Science

The unique combination of a cyano group and a carboxamide group on a pyridine scaffold makes this compound a versatile building block for a wide range of applications in pure chemistry and materials science. a2bchem.comchempanda.com While it has already found use in areas such as coordination chemistry and crystal engineering, there are numerous unexplored avenues for its application. d-nb.inforesearchgate.net

Future research could focus on the following areas:

Porous Materials: The rigid and directional nature of the this compound ligand makes it an excellent candidate for the construction of novel MOFs and other porous materials. These materials could have applications in gas storage and separation, catalysis, and sensing.

Supramolecular Chemistry: The ability of the cyano and carboxamide groups to participate in hydrogen bonding and other non-covalent interactions makes this compound a valuable component for the design of complex supramolecular assemblies. researchgate.net These assemblies could exhibit interesting properties, such as stimuli-responsiveness or self-healing capabilities.

Catalysis: Coordination complexes of this compound could be explored as catalysts for a variety of organic transformations. The electronic properties of the ligand can be tuned by modifying the substituents on the pyridine ring, allowing for the optimization of catalytic activity.

Luminescent Materials: The pyridine ring is a common component of luminescent materials. By incorporating this compound into coordination polymers or organic molecules, it may be possible to develop new materials with interesting photophysical properties for applications in lighting and sensing. researchgate.net

The synthesis of various coordination polymers and complexes with cyanopyridine ligands has demonstrated their utility in creating diverse structural motifs. researchgate.netmdpi.com

Q & A

Q. What in vitro and in silico approaches validate interactions between this compound and DNA/proteins?

  • Methodology :
  • Surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff).
  • Fluorescence quenching assays to probe DNA intercalation (e.g., ethidium bromide displacement).
  • Thermal shift assays (ΔTm) for protein stabilization upon ligand binding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.